molecular formula C14H16N2O5S B3012778 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1226448-15-2

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B3012778
CAS No.: 1226448-15-2
M. Wt: 324.35
InChI Key: HSYAYJVTFNSGQM-UHFFFAOYSA-N
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Description

N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound featuring a benzoxazolone scaffold linked to a tetrahydrothiophene sulfone group via an acetamide bridge. The benzoxazolone moiety (2-oxobenzo[d]oxazol-3(2H)-yl) is a heterocyclic structure known for its pharmacological relevance, particularly in targeting the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation . The tetrahydrothiophene sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) introduces enhanced polarity and metabolic stability, which are critical for optimizing pharmacokinetic properties in central nervous system (CNS)-targeting ligands . This compound’s design aligns with efforts to address intersubject variability in TSPO binding studies, a common challenge in neuroimaging tracer development .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c17-13(15-7-10-5-6-22(19,20)9-10)8-16-11-3-1-2-4-12(11)21-14(16)18/h1-4,10H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYAYJVTFNSGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound notable for its unique structural features, which include a tetrahydrothiophene ring and a benzo[d]oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Molecular Formula

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_2O_4S, with a molecular weight of approximately 392.5 g/mol.

Structural Features

The compound's structure can be broken down into several key components:

  • Tetrahydrothiophene Ring : This five-membered ring containing sulfur contributes to the compound's reactivity and biological activity.
  • Benzo[d]oxazole Moiety : This aromatic structure is known for its role in various biological activities, particularly in drug design.
  • Acetamide Group : The presence of the acetamide group enhances the compound's solubility and potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies have also highlighted the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Study 1: Anticancer Mechanism

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers, including Annexin V positivity and caspase activation. These findings suggest that the compound's mechanism of action may involve mitochondrial pathways leading to programmed cell death .

Study 2: Inflammation Model

A murine model of inflammation was employed to evaluate the anti-inflammatory effects of the compound. Mice treated with this compound exhibited reduced paw edema and lower levels of inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of immune cells in treated tissues.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamideC22H27NO4SIncreased lipophilicity may enhance bioactivity
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamideC22H27NO4SSteric effects due to propan-2-yl group
N-(4-Methoxy-2-nitrophenyl)-2-(3-methylphenoxy)acetamideC18H16N4O5Incorporates nitrophenol functionality affecting reactivity

Comparison with Similar Compounds

N-Methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide ([11C]NBMP)

  • Core Structure : Shares the benzoxazolone-acetamide scaffold but replaces the tetrahydrothiophene sulfone with a naphthalene substituent at position 5 of the benzoxazolone ring.
  • Advantages : Demonstrated superior bioavailability and plasma clearance in preclinical studies due to its lipophilic naphthalene group, which enhances blood-brain barrier penetration .
  • Synthesis : Synthesized via Suzuki coupling between 2-(5-bromo-2-oxobenzoxazol-3-yl)-N-phenylacetamide and naphthalene-1-boronic acid, offering high modularity for structural optimization .

2-(5-(2-(Bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide (PBPA)

  • Core Structure: Features a benzoxazolone-acetamide backbone with a bis(pyridin-2-ylmethyl)amino chelating group, enabling bifunctional chelate applications for SPECT imaging .
  • Functionalization: The pyridyl groups facilitate radiolabeling with technetium or indium, making it versatile for diagnostic imaging compared to the sulfone-containing target compound .

3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide

  • Core Structure : A simplified analogue with a shorter propanamide linker instead of the acetamide-tetrahydrothiophene sulfone chain.
  • Activity : Exhibited moderate conversion rates (10–18%) in enzymatic assays, suggesting reduced metabolic stability compared to the target compound .

Derivatives with Alternative Heterocyclic Systems

2-(1,1-Dioxidobenzo[d]isothiazol-3(2H)-yl)-N-(2-ethylphenyl)acetamide

  • Core Structure : Replaces benzoxazolone with a benzoisothiazole sulfone, retaining the sulfone group but altering heteroatom composition (S instead of O).

N-Substituted Benzothiazole Derivatives

  • Examples : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide exhibit anti-inflammatory and antibacterial activities, diverging from the TSPO-focused applications of the target compound .

Research Findings and Implications

  • Target Compound Advantages : The tetrahydrothiophene sulfone group confers metabolic stability and polarity, addressing limitations of earlier benzoxazolone tracers like [11C]NBMP, which suffer from variable plasma clearance .
  • Limitations : The sulfone’s hydrophilicity may reduce CNS penetration compared to naphthalene-containing analogues, necessitating further optimization .
  • Synthetic Complexity : The target compound’s synthesis requires precise sulfonation and alkylation steps, whereas NBMP’s Suzuki coupling offers scalability .

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